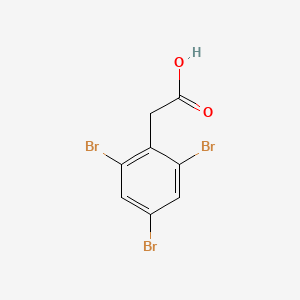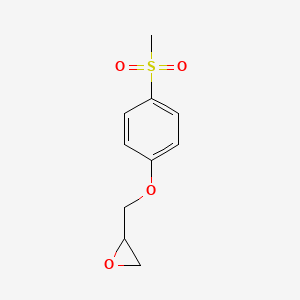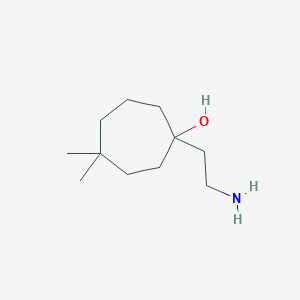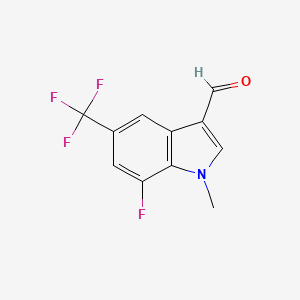
2-(2,4,6-Tribromophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tribromophenylacetic acid is an organic compound characterized by the presence of three bromine atoms attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is known for its significant applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-tribromophenylacetic acid typically involves the bromination of phenylacetic acid. The process begins with the bromination of phenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 4, and 6 positions on the phenyl ring.
Industrial Production Methods: Industrial production of 2,4,6-tribromophenylacetic acid follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Tribromophenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated benzoic acids.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Brominated benzoic acids.
Reduction: Less brominated phenylacetic acids.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,6-Tribromophenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-tribromophenylacetic acid involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The acetic acid moiety can interact with biological molecules, potentially leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
2,4,6-Tribromophenol: Similar in structure but lacks the acetic acid moiety.
2,4-Dibromophenylacetic acid: Contains two bromine atoms instead of three.
2,4,6-Trichlorophenylacetic acid: Contains chlorine atoms instead of bromine.
Uniqueness: 2,4,6-Tribromophenylacetic acid is unique due to the presence of three bromine atoms, which significantly influence its chemical reactivity and potential applications. The combination of the phenyl ring with the acetic acid moiety further enhances its versatility in various chemical and biological contexts.
Propriétés
Numéro CAS |
58380-13-5 |
|---|---|
Formule moléculaire |
C8H5Br3O2 |
Poids moléculaire |
372.84 g/mol |
Nom IUPAC |
2-(2,4,6-tribromophenyl)acetic acid |
InChI |
InChI=1S/C8H5Br3O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) |
Clé InChI |
UVEAAZLVQZJOIV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)CC(=O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-Trichloroethyl [(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(phenylthio)tetrahydro-2H-pyran-3-yl]carbamate](/img/structure/B12096315.png)
![N-[4-[2-(8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)ethyl]phenyl]acetamide](/img/structure/B12096320.png)


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12096339.png)
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12096362.png)







